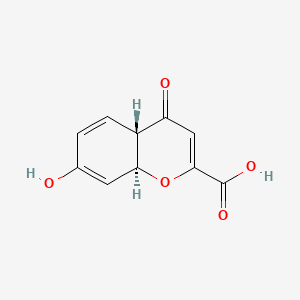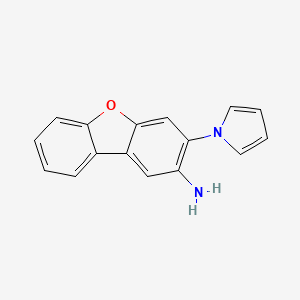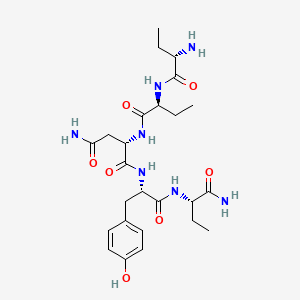![molecular formula C36H48O9 B12796572 Benzaldehydhelveticosol [German] CAS No. 40279-64-9](/img/structure/B12796572.png)
Benzaldehydhelveticosol [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehydhelveticosol, commonly known as Benzaldehyde, is an organic compound with the chemical formula C₇H₆O. It is a colorless liquid with a characteristic almond-like odor. Benzaldehyde is one of the simplest aromatic aldehydes and is widely used in various industries due to its unique properties .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the primary methods for synthesizing Benzaldehyde is the oxidation of toluene. This process involves the use of catalysts such as vanadium (V) oxide and magnesium oxide.
Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride.
Industrial Production Methods:
Enzymatic Production: Recent advancements have led to the development of enzymatic processes for producing Benzaldehyde from L-phenylalanine using engineered enzymes.
Types of Reactions:
Oxidation: Benzaldehyde can be easily oxidized to benzoic acid in the presence of air at room temperature.
Reduction: It can be reduced to benzyl alcohol using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Air, vanadium (V) oxide, magnesium oxide.
Reduction: Hydrogen gas, metal catalysts like palladium.
Substitution: Halogens (e.g., bromine), aluminum trichloride.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Bromobenzaldehyde, hydrogen bromide.
Scientific Research Applications
Benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Benzaldehyde derivatives have been studied for their antimicrobial and insecticidal properties.
Medicine: It is used in the formulation of certain drugs and as a flavoring agent in pharmaceuticals.
Industry: Benzaldehyde is a key ingredient in the production of perfumes, flavorings, and plastic additives.
Mechanism of Action
The mechanism of action of Benzaldehyde involves its interaction with various molecular targets:
Oxidative Stress: Benzaldehyde can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but differs in its functional group (alcohol instead of aldehyde).
Benzoic Acid: The oxidized form of Benzaldehyde.
Benzaldehyde Oxime: A derivative formed by the reaction of Benzaldehyde with hydroxylamine.
Uniqueness:
Properties
CAS No. |
40279-64-9 |
|---|---|
Molecular Formula |
C36H48O9 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
3-[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H48O9/c1-21-31-28(44-32(45-31)22-6-4-3-5-7-22)17-30(42-21)43-24-8-13-34(20-37)26-9-12-33(2)25(23-16-29(38)41-19-23)11-15-36(33,40)27(26)10-14-35(34,39)18-24/h3-7,16,21,24-28,30-32,37,39-40H,8-15,17-20H2,1-2H3 |
InChI Key |
HTIPRFQCVQFOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
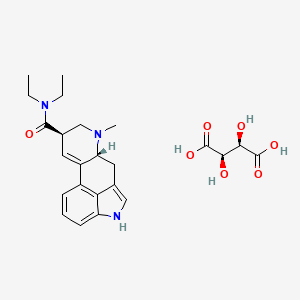

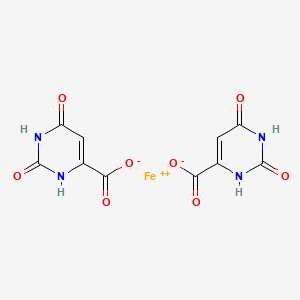

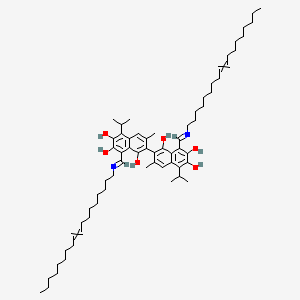

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
